Cas no 82834-12-6 (N-(S)-1-Carbethoxybutyl-(S)-alanine)

N-(S)-1-Carbethoxybutyl-(S)-alanine structure
82834-12-6 structure
Product Name:N-(S)-1-Carbethoxybutyl-(S)-alanine
CAS 번호:82834-12-6
MF:C10H19NO4
메가와트:217.26216340065
MDL:MFCD07782126
CID:60510
PubChem ID:10015159
Update Time:2024-10-27

N-(S)-1-Carbethoxybutyl-(S)-alanine 화학적 및 물리적 성질

이름 및 식별자

    • (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
    • N-((S)-Ethoxycarbonyl-1-butyl)-(S)-Alanine
    • (2s)-2-(((s)-1-(ethoxycarbonyl)butyl)amino)propanoic acid
    • N-[(S)-1-Carbethoxybutyl]-(S)-Alanine
    • N-((S)-1-Ethoxycarbonylbutyl)-L-Alanine
    • N-((S)Ethoxycarbonylbutyl)-(S)-Alanine
    • N-((s)-Ethoxycarbonyl)-(s)-alanine
    • N-((s)-Ethoxycarbonyl)-(s)-alanine-
    • (S)-N-(Ethoxycarbonyl)butyl-(S)-alanine
    • N-[(S)-1-CARBETHOXY-1-BUTYL]-(S)-ALANINE( PERINDOPRIL INTERMEDIATE)
    • 2-(1-Carboxyethylamino)-pentacoic acid ethyl ester
    • N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine
    • N-[(S)-ETHOXYCARBONYLBUTYL]-L-ALANINE
    • N-[-(S)-Ethoxycarbonylbutyl]-L-alanine
    • Perindopril Intermediates
    • intermediate of perindopril
    • N-((S)Ethoxycarbonylbutyl)-(S)-Alanine (high-pressure hydrogenation)
    • N-[S-Ethoxycarbonyl-1-Butyl]-S-Alanine
    • N-[(S)-Ethoxycarbonyl-1-Butyl]-(S)-Alanine
    • (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
    • L-Norvaline, N-(1-carboxyethyl)-, 1-ethyl ester, (S)- (ZCI)
    • N-[(1S)-1-Carboxyethyl]-L-norvaline 1-ethyl ester (ACI)
    • AKOS015892676
    • (S)-2-((S)-1-ethoxy-1-oxopentan-2-ylamino)propanoic acid
    • (2S)-2-{[(2S)-1-ETHOXY-1-OXOPENTAN-2-YL]AMINO}PROPANOIC ACID
    • N-((S)-1-carbetoxybutyl)-(S)-alanine
    • L-Norvaline, N-[(1S)-1-carboxyethyl]-, 1-ethyl ester
    • AS-70546
    • N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine
    • (S)-N-[(S)-1-(ethoxycarbonyl)butyl]alanine
    • MFCD07782126
    • n-((s)-1-carbethoxybutyl)-(s)-alanine
    • HY-20303
    • N-[(S)-1-Carbethoxy-1-butyl]-L-alanine
    • DTXSID50434230
    • N-[1-(S)-ethoxycarbonyl-1-butyl]-(S)-alanine
    • N-[(S)-Ethoxycarbonylbutyl]-Ala-OH
    • n-((s)-1-carbethoxy-1-butyl)-(s)-alanine
    • N-[(2S)-1-Ethoxy-1-oxo-2-pentanyl]-L-alanine
    • SCHEMBL300278
    • F14491
    • AMY3398
    • ((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanine
    • Q-201439
    • N-[1-(S)-Ethoxycarbonylbutyl]-(S)-alanine
    • AUVAVXHAOCLQBF-YUMQZZPRSA-N
    • N-(1-(S)-Ethoxycarbonylbutyl)-L-alanine
    • 82834-12-6
    • N-((S)-1-carbethoxybutyl)-L-alanine
    • CS-0003964
    • (S)-N-(1-Carboxyethyl)-L-norvaline 1-Ethyl Ester; N-((S)-Ethoxycarbonyl-1-butyl)-(S)-alanine
    • N-(S)-1-Carbethoxybutyl-(S)-alanine
    • MDL: MFCD07782126
    • 인치: 1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
    • InChIKey: AUVAVXHAOCLQBF-YUMQZZPRSA-N
    • 미소: [C@H](CCC)(C(=O)OCC)N[C@@H](C)C(=O)O

계산된 속성

  • 정밀분자량: 217.13100
  • 동위원소 질량: 217.13140809g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 218
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.9
  • 토폴로지 분자 극성 표면적: 75.6Ų

실험적 성질

  • 색과 성상: 흰색 또는 황색 결정 분말
  • 밀도: 1.1±0.1 g/cm3
  • 융해점: 145-150 ºC
  • 비등점: 324.1 ℃ at 760 mmHg
  • 플래시 포인트: 149.8±23.7 °C
  • 굴절률: 1.461
  • PSA: 75.63000
  • LogP: 1.17180
  • 증기압: 0.0±1.5 mmHg at 25°C

N-(S)-1-Carbethoxybutyl-(S)-alanine 보안 정보

N-(S)-1-Carbethoxybutyl-(S)-alanine 세관 데이터

  • 세관 번호:2922509090
  • 세관 데이터:

    ?? ?? ??:

    2922509090

    개요:

    2922509090. 기타 아미노글리콜 페놀류\아미노산 페놀류와 기타 산소 함유 아미노화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??:AB。??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    ?? ??:

    A.입국화물통관증
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품의 위생 감독 검사

    요약:

    2922509090. 기타 아미노펜, 아미노펜 및 기타 산소 기능을 가진 아미노화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

N-(S)-1-Carbethoxybutyl-(S)-alanine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
211011-1g
S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
82834-12-6 95%
1g
£23.00 2022-03-01
Fluorochem
211011-5g
S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
82834-12-6 95%
5g
£78.00 2022-03-01
Fluorochem
211011-25g
S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
82834-12-6 95%
25g
£284.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N23200-5g
((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanine
82834-12-6
5g
¥146.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N23200-1g
((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanine
82834-12-6
1g
¥56.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N23200-25g
((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanine
82834-12-6
25g
¥436.0 2021-09-08
TRC
C175940-500mg
N-[(S)-1-Carbethoxybutyl]-(S)-alanine
82834-12-6
500mg
$ 98.00 2023-04-18
TRC
C175940-1g
N-[(S)-1-Carbethoxybutyl]-(S)-alanine
82834-12-6
1g
$ 138.00 2023-09-08
TRC
C175940-2g
N-[(S)-1-Carbethoxybutyl]-(S)-alanine
82834-12-6
2g
$ 270.00 2023-04-18
TRC
C175940-5g
N-[(S)-1-Carbethoxybutyl]-(S)-alanine
82834-12-6
5g
$ 643.00 2023-04-18

N-(S)-1-Carbethoxybutyl-(S)-alanine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5.5 h, rt
참조
[2,3]-Sigmatropic rearrangement of allylic selenimides: Strategy for the synthesis of peptides, peptidomimetics, and N-aryl vinyl glycines
Armstrong, Alan; et al, Journal of Organic Chemistry, 2014, 79(9), 3895-3907

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Design, synthesis, and physicochemical properties of a novel, conformationally restricted 2,3-dihydro-1,3,4-thiadiazole-containing angiotensin converting enzyme inhibitor which is preferentially eliminated by the biliary route in rats
Bennion, Colin; et al, Journal of Medicinal Chemistry, 1991, 34(1), 439-47

합성 방법 3

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  Trimethyl orthoformate Solvents: Methanol ;  30 min, rt; rt → 0 °C
1.2 Reagents: Chlorosuccinimide ,  Diisopropylethylamine ;  20 min, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5.5 h, rt
참조
[2,3]-Sigmatropic rearrangement of allylic selenimides: Strategy for the synthesis of peptides, peptidomimetics, and N-aryl vinyl glycines
Armstrong, Alan; et al, Journal of Organic Chemistry, 2014, 79(9), 3895-3907

합성 방법 4

반응 조건
참조
Preparation of N-alkyl-α-amino acids and their derivatives as intermediates for carboxyalkyl dipeptides
, European Patent Organization, , ,

합성 방법 5

반응 조건
참조
Preparation of N-[(alkoxycarbonyl)alkyl]-L-alanines as intermediates for carboxyalkyl dipeptides
, European Patent Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Design, synthesis, and physicochemical properties of a novel, conformationally restricted 2,3-dihydro-1,3,4-thiadiazole-containing angiotensin converting enzyme inhibitor which is preferentially eliminated by the biliary route in rats
Bennion, Colin; et al, Journal of Medicinal Chemistry, 1991, 34(1), 439-47

합성 방법 7

반응 조건
참조
Preparation of N-[(alkoxycarbonyl)alkyl]-L-alanines as intermediates for carboxyalkyl dipeptides
, European Patent Organization, , ,

합성 방법 8

반응 조건
1.1 Catalysts: 4-Nitrobenzoic acid ,  (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Toluene ;  10 min, 0 °C
1.2 17 h, 0 °C
1.3 Solvents: Tetrahydrofuran ;  0 °C → -40 °C; 2 h, -40 °C; -40 °C → 0 °C; 20 h, 0 °C
2.1 Reagents: p-Toluenesulfonic acid ,  Trimethyl orthoformate Solvents: Methanol ;  30 min, rt; rt → 0 °C
2.2 Reagents: Chlorosuccinimide ,  Diisopropylethylamine ;  20 min, 0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5.5 h, rt
참조
[2,3]-Sigmatropic rearrangement of allylic selenimides: Strategy for the synthesis of peptides, peptidomimetics, and N-aryl vinyl glycines
Armstrong, Alan; et al, Journal of Organic Chemistry, 2014, 79(9), 3895-3907

합성 방법 9

반응 조건
1.1 Reagents: Phenylmethyl (2S,3S)-2,3-bis(benzoyloxy)-4-chloro-4-oxobutanoate (reaction product with aminopropylsilylated silica gel) ,  N-[(1R,2R)-1,2-Diphenyl-2-[[(phenylamino)carbonyl]amino]ethyl]-N′-(4-isocyanatop… (reaction product with aminopropylsilylated silica gel) Solvents: Acetonitrile ;  25 °C
참조
Preparation and enantioseparation of a mixed selector chiral stationary phase derived from benzoylated tartaric acid and 1,2-diphenylethylenediamine
Wei, Wen-Juan; et al, Chirality, 2010, 22(6), 604-611

N-(S)-1-Carbethoxybutyl-(S)-alanine Raw materials

N-(S)-1-Carbethoxybutyl-(S)-alanine Preparation Products

N-(S)-1-Carbethoxybutyl-(S)-alanine 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82834-12-6)N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine
주문 번호:sfd13561
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82834-12-6)N-(S)-1-Carbethoxybutyl-(S)-alanine
주문 번호:A840463
인벤토리 상태:in Stock
재다:100g/500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:49
가격 ($):239.0/718.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82834-12-6)N-((S)乙氧羰基-1-丁基)-(S)-丙氨酸
주문 번호:LE3437817
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:43
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:82834-12-6)N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine
sfd13561
순결:99.9%
재다:200kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:82834-12-6)N-(S)-1-Carbethoxybutyl-(S)-alanine
A840463
순결:99%/99%
재다:100g/500g
가격 ($):239.0/718.0
Email